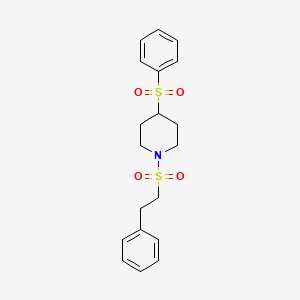

1-(Phenethylsulfonyl)-4-(phenylsulfonyl)piperidine

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-1-(2-phenylethylsulfonyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S2/c21-25(22,16-13-17-7-3-1-4-8-17)20-14-11-19(12-15-20)26(23,24)18-9-5-2-6-10-18/h1-10,19H,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLGEDDMDVYORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Phenethylsulfonyl)-4-(phenylsulfonyl)piperidine typically involves the reaction of piperidine with phenethylsulfonyl chloride and phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Formation of Piperidine Ring

Piperidine synthesis often precedes sulfonation. A common approach involves intramolecular cyclization , where a nitrogen-containing precursor undergoes ring closure. For example, methods like the aza-Michael reaction or metal-catalyzed cyclization (e.g., nickel or rhodium) are employed under controlled conditions .

Key Reaction Conditions :

-

Catalysts : Nickel, rhodium, or palladium complexes.

-

Ligands : Chiral phosphorus ligands for enantioselectivity .

Sulfonation Pathway

The mechanism involves activation of the sulfonyl chloride by a base (e.g., potassium carbonate), followed by nucleophilic attack by the piperidine nitrogen. This forms a sulfonamide bond .

Critical Factors :

-

Steric Effects : Bulky substituents (e.g., phenethyl) may require prolonged reaction times.

-

Selectivity : Position 4 is favored for sulfonation due to reduced steric hindrance compared to position 1 .

Piperidine Ring Formation

Intramolecular cyclization often proceeds via Baldwin’s rules , favoring 5- or 6-membered rings. For piperidine, a 6-membered transition state is typical, involving nitrogen participation .

Example :

text1,7-ene-dienes → trans-divinylpiperidines via [4 + 2] cycloaddition[1]

Hydrogenation

Piperidine derivatives can undergo partial hydrogenation to form tetrahydropyridines, which are precursors for further functionalization. For example:

-

Raney Nickel or sodium tetrahydroborate catalyzes selective reductions .

-

Asymmetric Hydrogenation : Rhodium(I) or ruthenium(II) catalysts enable stereoselective reductions of substituted piperidines .

Coupling Reactions

-

Suzuki–Miyaura Coupling : Used in one-pot sequences with hydrogenation to introduce aryl groups .

-

Hydrosilylation : Dearomatative hydrosilylation of pyridines can generate enamine intermediates for subsequent piperidine formation .

Key Data and Research Findings

Table 1: Synthesis Conditions for Piperidine Derivatives

Table 2: Functional Group Tolerance

| Functional Group | Stability Under Sulfonation | Impact on Reaction Rate |

|---|---|---|

| Fluorinated groups | Moderate (risk of defluorination) | Slower due to electron withdrawal |

| Aromatic rings | High (tolerates basic conditions) | Unaffected |

Challenges and Considerations

-

Selectivity : Achieving regioselectivity between positions 1 and 4 requires precise control of reaction conditions .

-

Byproducts : Fluorinated substituents may undergo hydrodefluorination, necessitating catalyst optimization .

-

Scalability : Microwave-assisted methods (e.g., for heterocycles) improve efficiency but require careful temperature control .

Scientific Research Applications

Applications in Scientific Research

1-(Phenethylsulfonyl)-4-(phenylsulfonyl)piperidine exhibits a wide range of applications across different scientific disciplines:

Chemistry

- Building Block for Synthesis : It serves as a key intermediate in the synthesis of more complex organic molecules. The sulfonyl groups enhance its reactivity in various organic reactions, including oxidation, reduction, and nucleophilic substitution.

- Reagent in Organic Reactions : The compound is utilized in diverse organic reactions due to its ability to undergo various transformations.

Biology

- Biological Activity Studies : Research indicates potential biological activities, including interactions with cellular processes and biological macromolecules. The compound may influence enzyme activity and receptor binding due to its structural features.

- Antiviral and Antibacterial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiviral activity against certain viral strains, as well as antibacterial properties against various pathogens.

Medicine

- Therapeutic Agent Development : Ongoing research explores its potential as a therapeutic agent targeting specific molecular pathways associated with diseases. The dual sulfonyl groups may enhance its efficacy as a drug candidate.

- Case Studies :

- Antiviral Screening : Related piperidine derivatives have been screened for antiviral activity against viruses like HIV-1, indicating that structural modifications can significantly impact efficacy.

- Cytotoxicity Assessment : Studies on similar compounds have assessed cytotoxic effects using Vero cells, providing insights into safety profiles and potential therapeutic windows.

Mechanism of Action

The mechanism of action of 1-(Phenethylsulfonyl)-4-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The phenethylsulfonyl and phenylsulfonyl groups can interact with enzymes and receptors, modulating their activity. The piperidine ring can also play a role in the compound’s binding affinity and selectivity for its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Halogenated sulfonylpiperidines, such as 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride (CAS 101768-64-3) and 1-[2-(2,4-difluorophenyl)ethyl]-4-(phenylsulfonyl)piperidine , demonstrate how halogenation impacts physicochemical properties. Key differences include:

- Lipophilicity : Fluorine and chlorine atoms increase logP values, enhancing membrane permeability but reducing aqueous solubility.

- Metabolic Stability: Halogens resist oxidative metabolism, extending half-life compared to non-halogenated analogs.

Table 1: Halogenated Sulfonylpiperidines

Analogues with Varying Sulfonyl Groups

1-(Phenylsulfonyl)piperidine (31) lacks the phenethylsulfonyl group, simplifying its structure. Key distinctions:

- Synthetic Routes : Compound 31 is synthesized via photoredox catalysis, whereas the target compound requires sequential sulfonylation steps .

1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide introduces a carboxamide group, enabling hydrogen bonding. This contrasts with the target compound’s lack of H-bond donors, suggesting divergent biological target profiles.

Piperidine Derivatives with Heterocyclic Appendages

Compounds like 1-[(2-chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine incorporate pyrrole rings, which introduce π-π stacking capabilities. The target compound’s purely aromatic sulfonyl groups may favor hydrophobic interactions over specific π-stacking.

Bioactive Sulfonamide Derivatives

In enzyme inhibition studies, N-substituted sulfonamides (e.g., N-alkyl-N-(piperidin-1-yl)benzenesulfonamides) exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ ~0.8–5.2 µM) .

Biological Activity

1-(Phenethylsulfonyl)-4-(phenylsulfonyl)piperidine is a synthetic compound belonging to the class of piperidine derivatives. It exhibits potential biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with both phenethylsulfonyl and phenylsulfonyl groups, which are critical for its biological activity. The molecular formula is , and its CAS number is 1797836-03-3.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. The sulfonyl groups are believed to enhance binding affinity and selectivity for these targets, potentially modulating various cellular processes.

Target Interaction

- Enzymatic Modulation : The sulfonyl moieties may act as electrophilic centers, allowing the compound to interact with nucleophilic sites on target enzymes.

- Receptor Binding : The piperidine structure contributes to the overall conformation necessary for receptor binding, affecting downstream signaling pathways.

Biological Activity

Research has indicated that this compound possesses a range of biological activities, including:

- Antiviral Activity : Preliminary studies suggest potential efficacy against certain viral strains, although specific data on this compound remains limited.

- Antibacterial and Antifungal Properties : Similar compounds in its class have demonstrated activity against various bacterial and fungal strains, indicating potential for further exploration in this area.

In Vitro Studies

A study evaluated the antiviral properties of related piperidine derivatives against viruses such as HIV-1 and Coxsackie Virus B2. While direct data on this compound was not available, insights from related compounds suggest a potential for similar activity:

Case Studies

- Antiviral Screening : A set of piperidine derivatives was screened for antiviral activity, revealing that modifications in structure can significantly alter efficacy against viral targets. This underscores the importance of structural optimization in enhancing biological activity.

- Cytotoxicity Assessment : The cytotoxic effects of similar compounds were assessed using Vero-76 cells, with observed CC50 values indicating varying levels of safety and efficacy. For instance, a related derivative showed a CC50 of 92 μM against HSV-1 .

Comparison with Similar Compounds

The unique combination of phenethylsulfonyl and phenylsulfonyl groups distinguishes this compound from other piperidine derivatives. A comparative analysis reveals:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(Phenethylsulfonyl)piperidine | Single sulfonyl group | Moderate antibacterial activity |

| 1-(Phenylsulfonyl)piperidine | Single sulfonyl group | Antiviral properties |

| This compound | Dual sulfonyl groups | Potential antiviral and antibacterial activity |

Q & A

Q. What are the standard synthetic routes for 1-(Phenethylsulfonyl)-4-(phenylsulfonyl)piperidine?

The compound can be synthesized via sequential sulfonylation of the piperidine core. A typical approach involves reacting piperidine with phenethylsulfonyl chloride and phenylsulfonyl chloride under alkaline conditions (e.g., triethylamine) to introduce the sulfonyl groups. Purification is achieved through recrystallization or column chromatography to isolate the desired product . Optimization of stoichiometry and reaction time is critical to minimize byproducts like over-sulfonylated derivatives.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of phenethyl and phenyl sulfonyl groups via characteristic proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peak matching the theoretical mass) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .

Q. What pharmacological screening strategies are recommended for this compound?

Initial assays should focus on receptor binding affinity (e.g., serotonin or dopamine receptors, given the piperidine scaffold’s prevalence in CNS-targeting drugs). Use radioligand displacement assays or fluorescence-based binding studies. Secondary screening may involve cytotoxicity profiling (MTT assay) and metabolic stability tests (e.g., liver microsome incubation) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

Quantum chemical calculations (e.g., density functional theory) can model transition states to identify energy barriers in sulfonylation steps. Coupled with machine learning algorithms, researchers can predict optimal solvent systems (e.g., DCM vs. THF) and temperature ranges. Experimental validation via Design of Experiments (DoE) is critical to refine computational predictions .

Q. What stereochemical considerations arise in synthesizing this compound, and how are they addressed?

The piperidine ring’s chair conformation may lead to axial/equatorial isomerism in sulfonyl group orientation. Chiral HPLC or capillary electrophoresis can resolve enantiomers, while X-ray crystallography provides definitive stereochemical assignment. For bioactive studies, enantiomer-specific activity must be evaluated (e.g., via IC50 comparisons) .

Q. How should researchers resolve contradictions in bioactivity data from different assays?

Contradictions often stem from assay-specific variables (e.g., cell line variability, solvent interference). A tiered approach is recommended:

- Replicate studies under standardized conditions.

- Use orthogonal assays (e.g., SPR for binding kinetics alongside functional cAMP assays).

- Apply multivariate analysis to identify confounding factors (e.g., logP differences affecting membrane permeability) .

Q. What strategies mitigate solubility challenges in in vitro studies?

Q. How can scale-up synthesis be optimized without compromising purity?

Industrial-scale methods involve:

- Continuous flow reactors : To enhance heat/mass transfer during sulfonylation .

- In-line analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

- Crystallization engineering : Control cooling rates to favor pure crystal polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.